5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde chemical properties
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde chemical properties
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde: Chemical Properties, Synthesis, and Applications in Advanced Ligand Design
Executive Summary & Structural Significance
In the realm of coordination chemistry and rational drug design, substituted salicylaldehydes serve as foundational building blocks. 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde (CAS: 328565-20-4) is a highly specialized aromatic aldehyde characterized by a phenolic hydroxyl group, an ortho-formyl group, and a lipophilic 2-chlorobenzyl moiety at the 5-position [1].
The strategic placement of the 2-chlorobenzyl group profoundly alters the physicochemical profile of the salicylaldehyde core. The bulky, electron-withdrawing nature of the chlorobenzyl substituent not only increases the overall lipophilicity (LogP) of the molecule—thereby enhancing cellular membrane permeability in biological applications—but also provides critical steric hindrance. This steric bulk is highly advantageous when synthesizing Schiff base ligands (e.g., Salen or Salophen types) for asymmetric catalysis, as it dictates the spatial orientation of incoming substrates around the coordinated transition metal center.
Physicochemical Profile
To facilitate experimental planning and computational modeling, the quantitative physicochemical properties of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde are summarized below [1][4].
| Property | Value |
| IUPAC Name | 5-[(2-Chlorophenyl)methyl]-2-hydroxybenzaldehyde |
| CAS Number | 328565-20-4 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| SMILES String | C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl |
| Core Skeleton | Substituted Salicylaldehyde / Aromatic heterocycle |
| Key Functional Groups | Phenol (-OH), Aldehyde (-CHO), Aryl Chloride (-Cl) |
| Storage Conditions | Sealed in dry environment, 2-8°C |
Retrosynthetic Analysis and Synthesis Methodology
The synthesis of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is typically achieved via a two-step sequence starting from phenol. The first step involves the Friedel-Crafts alkylation of phenol with 2-chlorobenzyl chloride to yield 4-(2-chlorobenzyl)phenol. The second, more critical step, is the highly regioselective Casiraghi formylation [2].
Synthetic workflow for 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde via Casiraghi formylation.
Protocol 1: Regioselective Casiraghi Formylation
The Casiraghi formylation utilizes paraformaldehyde as the formyl source in the presence of a metal halide and a base under aprotic conditions [2]. Modern variations utilize anhydrous magnesium dichloride (MgCl₂) and triethylamine (Et₃N) to avoid the use of harsh Grignard reagents, improving yields and reducing by-products [3].
Causality of Reagents: The combination of MgCl₂ and Et₃N is non-arbitrary. Et₃N deprotonates the phenol, while Mg²⁺ coordinates simultaneously with the resulting phenoxide oxygen and the formaldehyde units. This bidentate coordination creates a rigid, cyclic six-membered transition state that exclusively directs the electrophilic attack of the formyl group to the ortho position. This prevents unwanted para-formylation and suppresses the formation of Bakelite-type phenol-formaldehyde polymeric resins [2][3].
Step-by-Step Methodology:
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Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous flow of Argon.
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Reagent Charging: Add 4-(2-chlorobenzyl)phenol (1.0 equiv, 10 mmol) and anhydrous MgCl₂ (1.5 equiv, 15 mmol). Suspend the mixture in 50 mL of anhydrous acetonitrile (MeCN).
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Base Addition: Add Et₃N (3.75 equiv, 37.5 mmol) dropwise via syringe at room temperature. Stir for 30 minutes to allow the formation of the magnesium phenoxide complex (the solution will typically turn pale yellow).
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Formylation: Add paraformaldehyde (3.0 equiv, 30 mmol) in one portion.
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Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.
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Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The desired aldehyde product will exhibit a distinct yellow-green fluorescence under 365 nm UV light and will stain intensely orange/red with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip, confirming the presence of the newly formed carbonyl group.
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Workup: Cool to room temperature and quench the reaction by slowly adding 1M HCl (50 mL) to break the magnesium complex. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography.
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Self-Validation (Analytical): Confirm the product via ¹H NMR (CDCl₃). A successful synthesis is validated by the appearance of a sharp aldehydic proton singlet at ~9.8 ppm and a strongly downfield-shifted phenolic -OH proton at ~11.0 ppm, which is characteristic of the strong intramolecular hydrogen bonding inherent to salicylaldehydes.
Applications in Schiff Base Chemistry & Coordination Complexes
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is primarily utilized as a precursor for the synthesis of mono-, bi-, and tetradentate Schiff base ligands. By condensing the aldehyde with primary amines (such as ethylenediamine or substituted anilines), researchers can generate Salen-type (N₂O₂) ligands.
Logical pathway for Schiff base condensation and subsequent transition metal coordination.
Protocol 2: Schiff Base Ligand Condensation
Causality of Reagents: The condensation is performed in absolute ethanol to drive the precipitation of the resulting Schiff base, which is typically insoluble in cold alcohols. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Crucially, a weak acid is chosen so as not to fully protonate the incoming amine, which would render it non-nucleophilic and stall the reaction.
Step-by-Step Methodology:
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Dissolution: Dissolve 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde (2.0 equiv, 2 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
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Amine Addition: Add ethylenediamine (1.0 equiv, 1 mmol) dropwise while stirring.
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Catalysis: Add 2-3 drops of glacial acetic acid.
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Reaction: Reflux the mixture for 2-4 hours. A brightly colored (often yellow or orange) precipitate will begin to form as the tetradentate ligand becomes insoluble.
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Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.
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Self-Validation (Analytical): The success of the condensation is definitively proven by FT-IR spectroscopy. The complete disappearance of the aldehyde C=O stretch (~1650 cm⁻¹) and the emergence of a strong, sharp imine C=N stretch (~1620 cm⁻¹) validates the conversion. In ¹H NMR, the aldehyde proton singlet (~9.8 ppm) will be replaced by an imine proton singlet (~8.3–8.5 ppm).
Biological and Catalytic Implications
When coordinated with transition metals such as Cu(II), Zn(II), or Ni(II), the resulting complexes leverage the unique properties of the 5-(2-chlorobenzyl) group.
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Antimicrobial & Anticancer Activity: According to Overton's concept of cell permeability, the lipid membrane surrounding cells favors the passage of lipid-soluble materials. The heavy, lipophilic chlorobenzyl group significantly increases the lipophilicity of the metal complex. This facilitates deeper penetration through bacterial cell walls or cancer cell lipid bilayers, allowing the metal center to interact with intracellular targets (e.g., DNA intercalation or ROS generation).
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Catalysis: In asymmetric epoxidation or cyclopropanation reactions, the steric bulk of the 2-chlorobenzyl group restricts the rotational freedom of the coordinated metal center, creating a chiral pocket that enforces high enantioselectivity on the incoming substrates.
